(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Overview
Description
“(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C13H10BrCl2FN2O . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2-amine group attached to a bromine atom and an ethoxy group. The ethoxy group is further connected to a 2,6-dichloro-3-fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 380.04 . It is a solid at 20°C . Its specific rotation values range from -64.0 to -70.0 degrees (C=1, CHCL3) . It has a melting point range of 108.0 to 113.0°C .Scientific Research Applications
Herbicidal Activity
Compounds similar to (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Synthesis and Chemical Behavior
- Aminations of bromoethoxypyridines, including derivatives similar to the compound , have been described, indicating their reactivity and potential applications in chemical synthesis (Hertog, Pieterse, & Buurman, 1963).
- Studies on the reactions of 2-bromo-6-ethoxy- and other 2-bromopyridines substituted at the 6-position have shown various reaction types, including substitutions and ring transformations, demonstrating the compound's versatility in chemical reactions (Streef & Hertog, 2010).
Intermediate in Synthesis of Biologically Active Compounds
- A compound structurally similar, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is an important intermediate for the synthesis of various biologically active compounds, indicating the potential of this compound in pharmaceutical research (Wang et al., 2016).
Catalysis and Reaction Specificity
Selective amination of polyhalopyridines, including compounds similar to the subject chemical, has been catalyzed by palladium-Xantphos complex, indicating its utility in specific chemical reactions (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .
properties
IUPAC Name |
5-bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUZAZEKBBCEY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157023 | |
Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1448326-33-7 | |
Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448326-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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